(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane
Brand Name: Vulcanchem
CAS No.: 1710765-27-7
VCID: VC6519376
InChI: InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m1/s1
SMILES: CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC
Molecular Formula: C17H25O2P
Molecular Weight: 292.359

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane

CAS No.: 1710765-27-7

Cat. No.: VC6519376

Molecular Formula: C17H25O2P

Molecular Weight: 292.359

* For research use only. Not for human or veterinary use.

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane - 1710765-27-7

CAS No. 1710765-27-7
Molecular Formula C17H25O2P
Molecular Weight 292.359
IUPAC Name 2-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane
Standard InChI InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m1/s1
Standard InChI Key UKBFKBMQNUOKTD-ZIAGYGMSSA-N
SMILES CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC

The compound (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is a chiral phospholane derivative with potential applications in synthetic chemistry and catalysis. It features a phospholane ring substituted with diethyl groups and a phenyl group containing a 1,3-dioxolane moiety. This structure suggests its utility in asymmetric synthesis due to its stereochemical configuration and phosphorus-centered reactivity.

Structural Features

  • Phospholane Ring: A five-membered ring containing phosphorus as the heteroatom. The diethyl substitutions at positions 2 and 5 increase steric hindrance around the phosphorus atom.

  • Phenyl Group: Attached to the phosphorus atom, this aromatic group contributes to the compound's electronic properties.

  • 1,3-Dioxolane Moiety: A cyclic acetal structure attached to the phenyl group, providing additional rigidity and influencing solubility and reactivity.

Synthesis

The synthesis of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane typically involves:

  • Preparation of Chiral Phospholane: Starting from a chiral precursor or using asymmetric catalytic methods to ensure the desired stereochemistry.

  • Substitution Reaction: Attachment of the phenyl group containing the dioxolane moiety via nucleophilic substitution or coupling reactions.

  • Purification: Crystallization or chromatography techniques to isolate the pure (2R,5R) enantiomer.

Applications

The compound's unique structure makes it valuable in several fields:

  • Asymmetric Catalysis: The chiral phospholane framework can serve as a ligand in transition-metal complexes for enantioselective reactions.

  • Pharmaceutical Synthesis: Its stereochemical properties may be exploited in synthesizing biologically active molecules.

  • Material Science: The rigid dioxolane moiety could enhance stability in polymer or supramolecular assemblies.

Challenges and Future Directions

  • Stereoselective Synthesis: Developing cost-effective methods for large-scale production of pure enantiomers remains a challenge.

  • Exploration of Reactivity: Further studies are needed to explore its full potential in catalysis and organic synthesis.

  • Biological Activity Studies: Investigating any potential pharmaceutical applications based on its structural similarity to bioactive compounds.

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